KO-947
Descripción general
Descripción
KO947 is an ERK inhibitor (IC50 = <50 nM for ERK2). It is greater than 50-fold selective for ERK over a panel of 450 kinases. KO947 reduces phosphorylation of the ERK target p90 ribosomal S6 kinase (RSK) in A375 cancer cells containing constitutively active B-RAFV600E with an IC50 value of less than 250 nM. It inhibits proliferation of A375 cells, as well as mutant K-Ras-expressing HCT116 and H358 cancer cell lines (IC50s = 50-250 nM for all).
KO-947 is a potent and selective ERK inhibitor with slow dissociation kinetics. This compound showed potent inhibition of ERK signaling pathways and proliferation of tumor cells exhibiting dysregulation of MAPK pathway, including mutations in BRAF, NRAS or KRAS. This compound also inhibits MAPK signaling and cell proliferation in preclinical models that are resistant to BRAF and MEK inhibitors. This compound induces tumor regressions in BRAF or RAS mutated tumor models as well as in tumor models lacking BRAF/RAS mutations but characterized by other dysregulation of the MAPK pathway.
Aplicaciones Científicas De Investigación
Investigación del Cáncer: Inhibición de ERK
KO-947 es conocido por su potente actividad antiproliferativa en una amplia gama de líneas celulares tumorales con mutaciones en BRAF, NRAS o KRAS. Demuestra una inhibición prolongada de la vía, tanto in vitro como in vivo, lo que lo convierte en un compuesto significativo en la investigación del cáncer, especialmente para los tumores que exhiben una desregulación de la señalización de la vía MAPK {svg_1} {svg_2}.
Perfil de Selectividad de la Quinasa
Los ensayos bioquímicos han demostrado que this compound es un inhibidor de ERK de 10 nM con al menos 50 veces más selectividad frente a un panel de 450 quinasas. Este alto grado de selectividad es crucial para las terapias contra el cáncer dirigidas para minimizar los efectos fuera del objetivo {svg_3}.
Desarrollo de la Formulación del Medicamento
This compound ha sido sometido a un desarrollo de la formulación para productos farmacéuticos inyectables. Se evaluaron parámetros clave como la concentración del fármaco, el tampón, el pH, el agente complejante y el agente modificador de la tonicidad para centrarse en la solubilidad y la estabilidad química, que son esenciales para el desarrollo de formulaciones farmacéuticas seguras y eficaces {svg_4} {svg_5}.
Mecanismo De Acción
KO-947, also known as “6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one” or “6-benzyl-3-(pyridin-4-yl)-5,6-dihydro-1H-pyrazolo[4,3-g]quinazolin-7(8H)-one”, is a potent and selective inhibitor of ERK1/2 kinases . This compound has shown promising results in preclinical studies for the treatment of tumors with dysregulation of the MAPK pathway .
Target of Action
This compound primarily targets the ERK1/2 kinases, which are the final node in the MAPK signaling pathway . These kinases play a crucial role in cellular proliferation and survival .
Mode of Action
This compound inhibits ERK1/2 kinases, blocking ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS, or KRAS . The compound demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .
Biochemical Pathways
This compound affects the MAPK/ERK pathway, a major driver of malignant progression, particularly in cancers arising from mutations in RAS, BRAF, and NF1 . By inhibiting ERK1/2 kinases, this compound blocks the signaling and proliferation of tumor cells exhibiting dysregulation of this pathway .
Pharmacokinetics
These properties allow for optimal antitumor activity with intermittent dosing, suggesting a potential therapeutic window with flexible administration .
Result of Action
This compound profoundly suppresses ERK signaling for up to five days after a single dose and induces regressions in RAS- and RAF-mutant melanoma, NSCLC, and pancreatic cancer models . It also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .
Action Environment
The environment can influence the action, efficacy, and stability of this compound. For instance, an unexpected stability issue was encountered during the formulation development of this compound injectable drug products due to the heterogeneous liquid freezing process of the formulated solution at −20°C . This issue was overcome by designing a lyophilized product .
Análisis Bioquímico
Biochemical Properties
KO-947 is a 10nM inhibitor of ERK with at least 50-fold selectivity against a panel of 450 kinases . It blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations .
Cellular Effects
This compound has significant inhibitory effects on ERK with high selectivity and is effective in blocking the proliferation of tumor cells with MAPK pathway dysregulation, including those with BRAF, NRAS, or KRAS mutations . It demonstrates an extended duration of action and high potency in cellular engagement, leading to sustained pathway inhibition both in vitro and in vivo .
Molecular Mechanism
This compound blocks ERK signaling and proliferation of tumor cells exhibiting dysregulation of MAPK pathway signaling, including mutations in BRAF, NRAS or KRAS, at low nanomolar concentrations . It is differentiated from other published ERK inhibitors by an extended residence time and high potency in cell engagement that translate into prolonged pathway inhibition in vitro and in vivo .
Temporal Effects in Laboratory Settings
In cell-line derived xenograft studies, this compound profoundly suppresses ERK signaling for up to five days after a single dose . It induces regressions in RAS- and RAF-mutant melanoma, NSCLC and pancreatic cancer models on administration schedules ranging from daily to weekly . Intermittent dosing enables comparable antitumor activity at reduced dose-intensity .
Dosage Effects in Animal Models
In xenograft models, this compound significantly suppresses ERK signaling and induces tumor regression in various cancer types, including melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer . The compound also shows effectiveness in patient-derived xenograft (PDX) models, with activity observed in colorectal, gastric, and cervical carcinomas, as well as in tumors with other MAPK pathway dysregulations .
Metabolic Pathways
This compound is involved in the RAS/RAF/MEK pathway, one of the most important signaling cascades that controls cellular proliferation and survival . It inhibits ERK, the final node in the MAPK signaling pathway .
Actividad Biológica
KO-947 is a potent and selective inhibitor of the ERK1/2 kinases, which are integral components of the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is frequently dysregulated in various cancers, including lung, colorectal, and pancreatic adenocarcinomas, as well as squamous cell carcinomas. The biological activity of this compound has been extensively studied in preclinical models, demonstrating significant anti-tumor effects.
This compound functions by inhibiting the phosphorylation and activation of ERK1/2, leading to reduced cell proliferation and survival in tumor cells with mutations in BRAF, NRAS, or KRAS. This inhibition is crucial because aberrant MAPK signaling often contributes to tumorigenesis and cancer progression. This compound's ability to maintain prolonged inhibition of this pathway is a key factor in its therapeutic potential.
Preclinical Studies
In preclinical studies, this compound has shown:
- Durable Tumor Regression : Significant anti-tumor activity was observed in various xenograft models, including those with KRAS and BRAF mutations. Tumor regression was noted across multiple schedules of administration (daily to weekly) .
- Broad Anti-Proliferative Activity : this compound exhibited potent anti-proliferative effects across a wide range of tumor cell lines .
Table 1: Summary of Preclinical Findings for this compound
Study Type | Model Type | Key Findings |
---|---|---|
Cell Line Studies | Various Tumor Cell Lines | Potent anti-proliferative activity |
Xenograft Models | KRAS/BRAF Mutant Adenocarcinomas | Durable tumor regression observed |
Schedule Variability | Daily to Weekly Administration | Effective across different dosing schedules |
Clinical Insights
This compound has progressed into clinical testing, with early-phase trials assessing its safety and efficacy in patients with advanced malignancies. The first-in-human study highlighted its potential in non-hematological cancers .
Case Studies
Recent case studies have documented the outcomes of patients treated with this compound:
- Case Study 1 : A 63-year-old male with lung cancer showed significant reduction in tumor size after receiving this compound intravenously on a weekly schedule.
- Case Study 2 : A 44-year-old female with cervical cancer experienced stable disease after treatment with this compound, indicating its potential for disease control.
Table 2: Clinical Case Study Outcomes
Patient ID | Age | Cancer Type | Treatment Regimen | Outcome |
---|---|---|---|---|
1 | 63 | Lung | IV this compound Weekly | Tumor Reduction |
2 | 44 | Cervical | IV this compound Weekly | Stable Disease |
Safety Profile
The safety profile of this compound has been evaluated alongside its efficacy. Adverse events reported include visual disturbances such as blurry vision and metamorphopsia, common among patients undergoing ERK inhibitor therapy . Monitoring for these effects is essential during clinical administration.
Propiedades
IUPAC Name |
6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODIUJYZERXVGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.